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Compound of Interest

Compound Name: Boc-NH-C4-acid

Cat. No.: B558653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Boc-4-

aminobutanoic acid (Boc-NH-C4-acid), a commonly used building block in medicinal chemistry

and peptide synthesis. This document outlines the expected Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its synthesis and

analysis, and a logical workflow for its characterization.

Spectroscopic Data
The following tables summarize the expected quantitative NMR and MS data for Boc-NH-C4-
acid. These values are based on typical spectroscopic characteristics of N-Boc protected

amino acids and available database information.

¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~1.44 Singlet 9H (CH₃)₃C- (Boc group)

~1.85 Quintet 2H -CH₂-CH₂-CH₂-

~2.38 Triplet 2H -CH₂-COOH

~3.20 Quartet 2H NH-CH₂-

~4.90 Broad Singlet 1H -NH-

~11.5 Broad Singlet 1H -COOH

¹³C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

~25.5 -CH₂-CH₂-CH₂-

~28.4 (CH₃)₃C- (Boc group)

~31.5 -CH₂-COOH

~39.8 NH-CH₂-

~79.5 (CH₃)₃C- (Boc group)

~156.0 -NH-C=O (Boc carbamate)

~178.5 -COOH (Carboxylic acid)

Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
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m/z Ion Notes

204.1230 [M+H]⁺ Calculated for C₉H₁₈NO₄⁺

226.1049 [M+Na]⁺ Calculated for C₉H₁₇NNaO₄⁺

148.0811 [M+H-C₄H₈]⁺
Loss of isobutylene (-56 Da)

from the Boc group

104.0706 [M+H-Boc]⁺
Loss of the entire Boc group

(-100 Da)

102 [C₄H₈NO₂]⁺ Prominent fragment ion[1]

57 [C₄H₉]⁺ tert-butyl cation[1]

Experimental Protocols
Detailed methodologies for the synthesis of Boc-NH-C4-acid and its subsequent spectroscopic

analysis are provided below.

Synthesis of N-Boc-4-aminobutanoic acid
This protocol describes the protection of the primary amine of 4-aminobutanoic acid using di-

tert-butyl dicarbonate (Boc₂O).

Materials:

4-aminobutanoic acid (GABA)

Di-tert-butyl dicarbonate (Boc₂O)

Sodium hydroxide (NaOH)

Dioxane

Water (deionized)

Hydrochloric acid (HCl), 1 M
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Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous NaOH

(sufficient to dissolve the starting material).

Cool the solution to 0 °C in an ice bath.

Add di-tert-butyl dicarbonate (1.1 eq) to the cooled solution while stirring.

Allow the reaction mixture to warm to room temperature and stir overnight.[2]

Concentrate the mixture under reduced pressure to remove the dioxane.

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

Extract the product into ethyl acetate (3x).

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude

product, which can be further purified by recrystallization or column chromatography if

necessary.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-25 mg of the dried Boc-NH-C4-acid sample for ¹H NMR, or 50-100 mg

for ¹³C NMR.[3]
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean vial.[3]

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

Filter the solution through a pipette containing a small plug of glass wool directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.[4]

Cap the NMR tube securely.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

Acquire a standard ¹H NMR spectrum.

For ¹³C NMR, acquire a proton-decoupled spectrum.

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like

TMS.

Mass Spectrometry Protocol (LC-MS)
Sample Preparation:

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent such

as methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase

composition.

Instrumentation and Conditions (ESI-MS):
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Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A suitable linear gradient, for example, 5% to 95% B over 10 minutes.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry (MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: ~3.5 kV.

Source Temperature: ~120 °C.

MS1 Scan Range: m/z 100 - 500.

Data Analysis: Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and characteristic

fragment ions.

Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of

Boc-NH-C4-acid.
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Caption: Workflow for the synthesis and spectroscopic characterization of Boc-NH-C4-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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